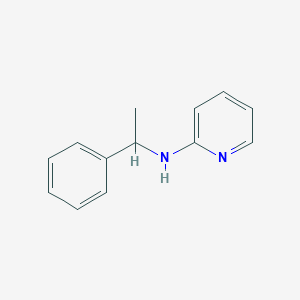

N-(1-phenylethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMJPDCLGWNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of N 1 Phenylethyl Pyridin 2 Amine Systems

Hydrogenation and Deamination Reactions

Hydrogenation of N-substituted 2-aminopyridines can lead to different outcomes depending on the reaction conditions and catalytic system employed. While specific studies on N-(1-phenylethyl)pyridin-2-amine are not extensively detailed in the literature, analogous reactions provide insight into its potential transformations. Catalytic hydrogenation can result in the saturation of the pyridine (B92270) ring to form the corresponding piperidine (B6355638) derivative. Alternatively, under more vigorous hydrogenolysis conditions, cleavage of the N-phenylethyl bond can occur, a process that constitutes a deamination of the pyridine core to yield 2-aminopyridine (B139424) and ethylbenzene.

Deamination can also be achieved through other chemical pathways. For instance, the N-C bond in amine complexes is susceptible to cleavage under specific conditions. Studies on cobalt(II) complexes with (2-pyridylmethyl)amine-based ligands have shown that exposure to dioxygen can lead to oxidative C–N bond cleavage. rsc.org This process, which involves the incorporation of oxygen atoms from O₂ and the participation of water, results in the degradation of the ligand framework. rsc.org Another relevant transformation is the reductive opening of aziridine (B145994) rings, which can be used to generate amines and may involve deamination steps to remove chiral auxiliaries like the phenylethyl group. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The 2-aminopyridine moiety within this compound is a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This class of compounds is of significant interest in medicinal chemistry. organic-chemistry.org

The construction of the imidazo[1,2-a]pyridine (B132010) scaffold from 2-aminopyridine derivatives is a well-established and versatile transformation. The classical approach, first reported by Tschitschibabin, involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org This reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization and dehydration. Modern variations of this reaction have been developed to be more efficient and environmentally benign, sometimes proceeding without a catalyst or solvent. bio-conferences.org

Numerous catalytic systems have been developed to broaden the scope and improve the efficiency of this cyclization. Copper catalysts, in particular, have proven effective. For example, a copper(I)-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.org Similarly, a CuI-catalyzed aerobic oxidative reaction between 2-aminopyridines and acetophenones provides a broad substrate scope. organic-chemistry.org Metal-free conditions have also been explored; iodine can catalyze a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide at room temperature to afford imidazo[1,2-a]pyridine derivatives in good yields. rsc.org

Table 1: Selected Synthetic Methods for Imidazo[1,2-a]pyridines from 2-Aminopyridines

| Reactants | Catalyst/Promoter | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 2-Aminopyridine, α-Haloketone | None | 60 °C, solvent-free | Catalyst and solvent-free approach | bio-conferences.org |

| 2-Aminopyridine, Nitroolefin | CuBr | DMF, 80 °C, Air (oxidant) | Environmentally friendly, uses air as oxidant | organic-chemistry.org |

| 2-Aminopyridine, Acetophenone (B1666503) | CuI | Aerobic, oxidative | Compatible with a broad range of functional groups | organic-chemistry.org |

| 2-Aminopyridine, Aryl Aldehyde, tert-Butyl Isocyanide | Iodine | Room temperature | Mild, three-component reaction | rsc.org |

| α-Bromoketone, 2-Aminopyridine | TBHP | Ethyl Acetate (B1210297), 90 °C | One-pot tandem cyclization/bromination | researchgate.net |

The mechanism of imidazo[1,2-a]pyridine formation is highly dependent on the reactants and catalysts involved.

From α-Haloketones: The reaction is generally understood to begin with the nucleophilic attack of the pyridine ring nitrogen onto the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms a pyridinium (B92312) salt intermediate. Subsequent deprotonation of the exocyclic amino group creates a nucleophile that attacks the ketone carbonyl, leading to an intramolecular cyclization to form a hydroxylated intermediate, which then dehydrates to yield the aromatic imidazo[1,2-a]pyridine. bio-conferences.orgacs.org

From Nitroolefins (Copper-Catalyzed): A plausible mechanism involves an initial Michael addition of the 2-aminopyridine to the nitroolefin. This is followed by a series of steps involving the copper catalyst, leading to intramolecular nucleophilic addition and subsequent elimination of nitrous acid (HNO₂) to form the final product. organic-chemistry.orgacs.org

From Aldehydes and Isocyanides (Iodine-Catalyzed): In this multi-component reaction, the first step is the condensation of 2-aminopyridine with the aldehyde to form a Schiff base (imine). The iodine catalyst activates this imine for the nucleophilic addition of the isocyanide. The resulting intermediate undergoes a [4+1] cycloaddition, followed by tautomerization and aromatization to generate the imidazo[1,2-a]pyridine ring system. rsc.org

These cyclization reactions represent a powerful strategy for leveraging the inherent reactivity of the this compound scaffold to build more complex molecular architectures.

Formation of Organometallic Precursors and Complexes

The nitrogen atoms in this compound—one on the pyridine ring and one in the amino side chain—make it an excellent candidate for acting as a ligand in organometallic chemistry. It can coordinate to metal centers, forming stable complexes with diverse applications.

This compound can function as a bidentate chelating ligand, coordinating to a metal ion through both the pyridine nitrogen and the exocyclic secondary amine nitrogen. pvpcollegepatoda.org This chelation forms a stable five-membered ring with the metal center. The reaction typically involves mixing the ligand with a suitable transition metal salt (e.g., chlorides, bromides, nitrates) in an appropriate solvent.

A variety of transition metals can form complexes with 2-aminopyridine-based ligands. Examples include:

Zinc(II): The reaction of a Schiff base derived from 2-aminopyridine with zinc bromide (ZnBr₂) yields a crystalline complex where the ligand coordinates to the zinc center. chemrevlett.com

Cobalt(II): Cobalt(II) readily forms complexes with related N4-tetradentate ligands based on the (2-pyridylmethyl)amine structure. rsc.org

Rhodium(I) and Iridium(I): Cationic complexes of Rh(I) and Ir(I) have been synthesized using bidentate nitrogen ligands, highlighting the affinity of these metals for such coordination environments. capes.gov.br

Platinum Group Metals: Platinum complexes containing pyridine rings are a cornerstone of anticancer agents, indicating the significance of metal-pyridine interactions. google.com

Table 2: Representative Metal Complexes with 2-Aminopyridine-Type Ligands

| Metal Center | Ligand Type | Coordination Mode | Application/Significance | Reference |

|---|---|---|---|---|

| Zinc(II) | Schiff base of 2-aminopyridine | Bidentate (N,N) | Structural inorganic chemistry | chemrevlett.com |

| Cobalt(II) | Tris(2-pyridylmethyl)amine (TPA) | Tetradentate (N4) | Study of dioxygen activation and ligand oxidation | rsc.org |

| Rhodium(I) | Bis-iminophosphoranylmethanes | Bidentate (N,N) or (N,C) | Catalysis and study of ligand tautomerism | capes.gov.br |

| Platinum(II) | Pyridine-containing phosphines | - | Development of anticancer drugs | google.com |

The stability and reactivity of the bonds formed between this compound and a metal center are crucial for the function of the resulting complex. These properties are influenced by the nature of the metal, its oxidation state, and the presence of other co-ligands.

The metal-nitrogen bonds, while generally stable, can participate in or be susceptible to various reactions. For instance, the reactivity of cobalt(II) complexes with related ligands towards molecular oxygen demonstrates a pathway for the degradation of the ligand via oxidative C–N bond cleavage. rsc.org The reaction proceeds through a metal-oxygen oxidant and is influenced by the nature of other carboxylate co-ligands present in the coordination sphere. rsc.org

In the context of catalysis, the reactivity of metal-amine bonds is fundamental. Studies on heterobimetallic complexes (e.g., Ti/Ni, Ti/Pd, Ti/Pt) show that the interaction between two different metal centers can significantly lower the energy barrier for reactions like allylic amination. rsc.org The rate of such reactions is dependent on the specific combination of metals, indicating that the electronic properties of the metal center directly modulate the reactivity of the metal-amine bond. rsc.org This highlights that the this compound ligand can be either a stable, spectator component of a complex or a reactive participant, depending on the metallic and chemical environment.

Coordination Chemistry and Ligand Design Principles Involving N 1 Phenylethyl Pyridin 2 Amine

Binding Modes and Denticity of N-(1-phenylethyl)pyridin-2-amine as a Ligand

The coordinating behavior of this compound is primarily defined by the presence of two key donor atoms: the nitrogen of the pyridine (B92270) ring and the nitrogen of the secondary amine group. This arrangement allows the ligand to exhibit specific binding modes, influencing the geometry and properties of the resulting metal complexes.

Bidentate Coordination through Pyridine Nitrogen and Amine Nitrogen

This compound typically acts as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the secondary amine nitrogen. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. This bidentate N,N-coordination has been observed in complexes with various transition metals. The pyridine nitrogen, being part of an aromatic system, is a relatively soft donor, while the amine nitrogen is a harder donor. This combination of donor atoms allows for effective bonding with a range of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Ni(II), Pd(II), Fe(II), and Co(II) Complexes

Complexes of this compound with several first-row transition metals have been synthesized and studied.

Nickel(II) Complexes : The reaction of this compound with nickel(II) salts, such as nickel(II) chloride or nickel(II) bromide, yields complexes where the ligand coordinates in a bidentate fashion. core.ac.uknih.gov These complexes often exhibit square planar or octahedral geometries, depending on the coordination of additional ligands or solvent molecules. jscimedcentral.comjscimedcentral.com For example, the reaction of an iminopyridine ligand with NiBr2(DME) has been shown to produce the corresponding [Ni(L)Br2] complex. core.ac.uk The synthesis is typically carried out under an inert atmosphere using standard Schlenk techniques. core.ac.uk

Palladium(II) Complexes : Palladium(II) complexes of this compound and related pyridylamine ligands are of interest for their potential applications in catalysis. The synthesis usually involves the reaction of the ligand with a palladium(II) precursor, such as palladium(II) chloride or palladium(II) acetate (B1210297), in a suitable solvent like dichloromethane (B109758) or acetonitrile. nih.govnih.gov The resulting complexes often adopt a square planar geometry, which is characteristic of Pd(II) ions. nih.govpsu.ru

Iron(II) Complexes : Iron(II) complexes can be prepared by reacting this compound with an iron(II) salt, such as iron(II) chloride. The resulting complexes can have various coordination geometries depending on the stoichiometry and reaction conditions. For example, η6-(Biphenyl)-η5-(cyclopentadienyl)iron(II) hexafluorophosphate (B91526) has been synthesized using a literature method involving the reaction of biphenyl, AlCl3, Al, and ferrocene.

Cobalt(II) Complexes : Cobalt(II) complexes of this compound can be synthesized by reacting the ligand with a cobalt(II) salt, like cobalt(II) chloride hexahydrate, in a solvent such as methanol (B129727) or THF. nih.govnih.govresearchgate.net These complexes can exhibit tetrahedral or octahedral geometries. researchgate.net For instance, the synthesis of (2,6-Bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine)cobalt(II) dichloride was achieved by stirring the ligand and anhydrous CoCl2 in THF for 24 hours. nih.gov

The characterization of these complexes typically involves techniques such as FT-IR and UV-Vis spectroscopy, elemental analysis, and in many cases, single-crystal X-ray diffraction to definitively determine the molecular structure.

| Metal Ion | Typical Precursor | Common Solvent | Observed Geometry | Reference(s) |

| Ni(II) | NiCl₂, NiBr₂(DME) | Ethanol, THF, Dichloromethane | Square Planar, Octahedral | core.ac.uknih.govjscimedcentral.comjscimedcentral.com |

| Pd(II) | PdCl₂, Pd(OAc)₂ | Dichloromethane, Acetonitrile | Square Planar | nih.govnih.govpsu.ru |

| Fe(II) | FeCl₂ | Not specified | Not specified | |

| Co(II) | CoCl₂·6H₂O | Methanol, THF | Tetrahedral, Octahedral | nih.govnih.govresearchgate.net |

Exploration of Other Transition Metal and Main Group Metal Complexes

The versatility of this compound as a ligand extends beyond the first-row transition metals. Research has also explored its coordination with other transition metals and main group elements. For instance, complexes with copper(II) have been synthesized and characterized. chemmethod.com The coordination chemistry with main group metals, such as aluminum, gallium, and indium, has also been investigated, particularly with related chiral salen-type ligands, revealing a diversity of coordination patterns. nih.gov The nature of the metal ion plays a significant role in determining the final structure and properties of the complex.

Ligand Scaffold Modifications for Tunable Properties

To fine-tune the steric and electronic properties of the resulting metal complexes, the this compound ligand scaffold can be systematically modified. These modifications can involve introducing various substituents on either the pyridine ring or the phenyl group of the phenylethyl moiety.

For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density at the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond. Similarly, modifying the phenyl group can adjust the steric bulk around the metal center, which can be crucial for controlling the selectivity in catalytic applications. The basicity of the pyridine scaffold can be leveraged to improve the water solubility of potential pharmaceutical molecules. nih.gov These modifications allow for the rational design of ligands to achieve desired catalytic activity, stereoselectivity, or other specific properties in the corresponding metal complexes.

Steric and Electronic Effects of Substituents on Ligand Performance

The performance of catalysts derived from this compound is profoundly influenced by the steric and electronic properties of substituents on both the N-aryl group and the bridging carbon atom. These modifications allow for the fine-tuning of the ligand's coordination environment around a metal center, which in turn dictates the catalyst's activity and selectivity.

Steric Effects: The size and spatial arrangement of substituents create a specific three-dimensional pocket around the metal's active site. This steric hindrance plays a critical role in controlling substrate approach and the stereoselectivity of reactions like olefin polymerization. Research on pyridylamido-type catalysts has shown that bulky substituents on the ortho-position of the N-aryl ring are crucial for enhancing stereoselectivity. dntb.gov.uasemanticscholar.org For instance, increasing the steric bulk of substituents on the amine donor generally leads to higher catalyst activity. mdpi.com

A notable phenomenon is the "buttressing effect," where substituents that are not directly at the active site can influence its geometry. dntb.gov.ua For example, substituents on the bridge linking the pyridine and the N-aryl fragment can push the N-aryl ring closer to the active site. This forces the ortho-substituent on the aryl ring to interact more effectively with the coordinating monomer, thereby enhancing the stereoselectivity of the catalyst. dntb.gov.ua The introduction of very bulky groups, such as benzhydryl, on the N-aryl portion of related pyridyl-based ligands has been a successful strategy to protect the metal center and improve catalyst performance, leading to polymers with high molecular weight. researchgate.net

Electronic Effects: The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—modulates the electron density at the nitrogen donor atoms and, consequently, the metal center. This influences the stability of the catalyst and the energetics of the catalytic cycle. In related ligand systems, it has been demonstrated that more electron-rich ligands, which can better stabilize a cationic metal center, tend to lower the activation energy for key steps like oxidative addition. Conversely, more electron-deficient amines can lead to higher activation barriers.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in decoupling these effects. By using an Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA), researchers can quantify the contributions of steric strain and electronic interactions. dntb.gov.uasemanticscholar.org For example, analysis of two similar pyridylamido systems might reveal that the primary reason for a difference in stereoselectivity is a change in the strain energy of the monomer's approach, rather than a difference in the electronic interaction between the catalyst and the monomer. dntb.gov.ua This detailed understanding is critical for the rational design of more efficient catalysts.

The table below summarizes computational findings from a DFT study on related pyridylamido hafnium catalysts, illustrating how substituent changes on the bridging carbon affect the stereoselectivity of propene polymerization.

| Catalyst System | Bridge Substituents (R¹, R²) | Calculated Stereoselectivity Barrier (ΔE) | Primary Differentiating Factor |

|---|---|---|---|

| System A | H, H | Lower | - |

| System B | CH₃, CH₃ | Higher | Increased Monomer Strain (ΔΔEStrain(Mon)) |

Data based on findings for pyridylamido systems discussed in computational studies. dntb.gov.ua

Rational Design for Enhanced Catalytic Performance and Selectivity

Rational design in the context of this compound ligands involves the deliberate and strategic modification of the ligand structure to achieve a specific catalytic outcome. This process moves beyond trial-and-error synthesis and leverages a deep understanding of the steric and electronic effects detailed in the previous section. The goal is to create catalysts with superior activity, stability, and, most importantly, selectivity for a desired product.

A cornerstone of modern rational design is the use of computational chemistry. dntb.gov.uasemanticscholar.org Predictive models, such as those combining Density Functional Theory (DFT) with steric descriptors like the percentage of buried volume (%VBur), allow chemists to screen virtual libraries of ligands and predict their catalytic behavior before committing to complex and resource-intensive synthesis. dntb.gov.uasemanticscholar.org By calculating the transition state energies for different reaction pathways, these models can forecast how a specific structural change—such as adding a methyl group to the pyridine ring or replacing a phenyl with a naphthyl group—will affect the catalyst's selectivity. dntb.gov.ua

The design process focuses on several key aspects:

Tuning Stereocontrol: For asymmetric catalysis, the primary goal is to maximize enantioselectivity or diastereoselectivity. This is achieved by carefully engineering the chiral pocket around the metal center. Modifications to the phenylethyl group or the introduction of bulky ortho-substituents on the N-aryl ring are primary strategies to create a more effective chiral environment that preferentially allows the formation of one stereoisomer.

Controlling Regioselectivity: In reactions with multiple possible sites of attack, such as the polymerization of certain olefins, the ligand structure can direct the incoming monomer to a specific position. This is governed by a combination of steric repulsion and electronic interactions between the substrate and the ligand framework.

The table below illustrates a hypothetical example of a rational design workflow for improving the enantioselectivity of a reaction catalyzed by a complex of a substituted this compound.

| Design Stage | Ligand Modification | Design Rationale | Predicted/Observed Outcome |

|---|---|---|---|

| Baseline | Unsubstituted N-phenyl group | Initial scaffold for catalytic activity. | Moderate enantioselectivity (e.g., 60% ee). |

| Iteration 1 | Add 2-methylphenyl group | Introduce steric bulk near the chiral center to influence substrate approach. | Improved enantioselectivity (e.g., 75% ee). |

| Iteration 2 | Add 2,6-diisopropylphenyl group | Maximize steric hindrance to create a more defined chiral pocket. | High enantioselectivity (e.g., >95% ee). |

| Iteration 3 | Add electron-donating group (e.g., OCH₃) at para-position of 2,6-diisopropylphenyl | Maintain high steric bulk while increasing electron density at the metal to potentially improve activity. | High enantioselectivity with increased catalytic activity. |

Ultimately, the rational design of this compound derivatives is an iterative process that combines theoretical predictions with experimental synthesis and testing. This synergy allows for the efficient development of highly specialized catalysts tailored for specific chemical transformations. dntb.gov.uamit.edu

Catalytic Applications of N 1 Phenylethyl Pyridin 2 Amine Derived Ligands

Polymerization Catalysis

Complexes derived from N-(1-phenylethyl)pyridin-2-amine and related structures have been successfully employed as catalysts in several types of polymerization reactions. These ligands can coordinate to various transition metals, creating active species for the controlled synthesis of polymers with specific properties.

While direct studies on the vinyl-addition polymerization of norbornene using catalysts derived specifically from this compound are not extensively documented in the provided search results, related systems offer insights. For instance, copper(II) complexes bearing N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives have been shown to be active catalysts for the polymerization of methyl methacrylate (B99206) (MMA) in the presence of modified methylaluminoxane (B55162) (MMAO). researchgate.net The catalytic activity of these complexes is influenced by the substituents on the aniline (B41778) moiety, which affects the geometry of the copper center. researchgate.net This suggests that appropriately designed complexes of this compound could potentially be active for the polymerization of cyclic olefins like norbornene, although specific research in this area is needed to confirm this.

Atom Transfer Radical Polymerization (ATRP) is a versatile technique for producing well-defined polymers, and ligands based on nitrogen-containing heterocycles play a crucial role. Multidentate amines are widely used as ligands for copper catalysts in ATRP. nih.gov These amine-based ligands, in complex with a copper(I) species, can reversibly activate dormant alkyl halide initiators to generate radicals, which then propagate polymerization. nih.gov The use of such ligands allows for controlled polymerization of a variety of monomers, including styrene (B11656), methyl acrylate, and methyl methacrylate, leading to polymers with low polydispersities. cmu.edu

The general mechanism of copper-mediated ATRP involves the reversible transfer of a halogen atom between the catalyst and the growing polymer chain. springernature.com The this compound framework can act as a bidentate ligand, and its derivatives can be tailored to modulate the redox potential and solubility of the copper catalyst, which are key factors in controlling the polymerization process. cmu.edu Reverse ATRP, where the polymerization is initiated by radicals in the presence of a Cu(II) complex, has also been demonstrated to be a controlled process. cmu.edu

The structure of the ligand and the choice of the metal center have a profound impact on the kinetics and yield of polymerization reactions. In the context of ATRP, the coordination environment around the copper center, dictated by the ligand, influences the equilibrium between the active and dormant species. cmu.edu For example, the use of different multidentate amine ligands with copper results in varying polymerization rates for monomers like styrene and methyl acrylate. cmu.edu This is attributed to differences in the redox potentials of the copper complexes and the solubilities of the Cu(I) and Cu(II) species. cmu.edu

In a related study on copper-catalyzed MMA polymerization, variations in substituents at the ortho position of the aniline moiety in N-(pyridin-2-ylmethyl)aniline ligands led to different solid-state structures of the resulting copper(II) complexes. researchgate.net These structural differences, such as distorted square-pyramidal versus distorted tetrahedral geometries, directly correlated with the catalytic activity, with one complex displaying significantly higher activity than others. researchgate.net Similarly, iron(II) salts in conjunction with amine ligands have been used for ATRP, producing polymers with controlled molecular weights and narrow polydispersities. google.com The choice of amine ligand, such as tri(n-butyl)amine, can be crucial for achieving optimal results. google.com

Table 1: Effect of Ligand on ATRP of Styrene

| Ligand | Monomer | Initiator | Catalyst System | Polydispersity (Mw/Mn) | Reference |

| Multidentate Amines | Styrene | 1-PEBr | CuBr | Low (<1.5) | cmu.edu |

| Tri(n-butyl)amine | Styrene | Not Specified | Fe(II) | <1.5 | google.com |

This table is generated based on the general findings that these types of ligands lead to controlled polymerizations with low polydispersities.

Asymmetric Catalysis

The chiral nature of this compound makes its derivatives highly valuable ligands for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines, which are important building blocks in pharmaceuticals. acs.orgacs.org This reaction typically involves the in-situ formation of an imine from a ketone and an amine, followed by asymmetric reduction. Catalysts derived from chiral ligands are essential for achieving high enantioselectivity. While direct use of this compound derived ligands was not explicitly detailed in the search results for this specific reaction, the principles of using chiral ligands are well-established. For instance, Ir-f-Binaphane complexes have been used for the direct asymmetric reductive amination of aryl ketones, yielding chiral amines with high enantiomeric excess. google.com The presence of additives like titanium(IV) isopropoxide and iodine can be crucial for high activity and enantioselectivity. google.com Similarly, ruthenium catalysts with chiral BINAP ligands have been employed for the direct asymmetric reductive amination of various ketones, including 2-acetyl-6-substituted pyridines, using an ammonium (B1175870) salt as the nitrogen source. acs.org

The general approach involves the formation of a chiral metal hydride species that selectively reduces one face of the intermediate imine. The steric and electronic properties of the chiral ligand are critical in controlling the stereochemical outcome of the reaction.

Transfer hydrogenation is an alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) as the hydrogen source. nih.gov Chiral ligands derived from this compound and related structures have been successfully used in the asymmetric transfer hydrogenation (ATH) of ketones and imines.

For example, chiral (pyridyl)imine nickel(II) complexes, synthesized from chiral 1-phenylethylamine (B125046), have been shown to catalyze the ATH of ketones. nih.gov These complexes, such as [Ni2(L)4-μ-Br2]NiBr4, demonstrated moderate catalytic activities. nih.gov The mechanism is proposed to proceed through a dihydride intermediate. nih.gov Iron complexes with amine(imine)diphosphine ligands have also been developed for the highly efficient ATH of ketones and imines, achieving high turnover frequencies. nih.gov

The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand and its interaction with the metal center and the substrate. The data from these studies highlight the potential of this compound as a precursor for effective chiral ligands in this important transformation.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

| Catalyst Precursor | Ligand Type | Substrate | Conversion (%) | Enantiomeric Excess (%) | Reference |

| [Ni2(L1)4-μ-Br2]NiBr4 | (S)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine | Acetophenone | Moderate | Low | nih.gov |

| Iron Complex | Amine(imine)diphosphine | Acetophenone | High | High | nih.gov |

This table provides a comparative overview based on the reported performance of similar catalyst systems.

Enantioselectivity and Diastereoselectivity in Chiral Transformations

The incorporation of the chiral (1-phenylethyl) moiety into a pyridin-2-amine framework is a recognized strategy for the design of chiral ligands. Such ligands are intended to create a chiral environment around a metal center, which can, in turn, induce enantioselectivity or diastereoselectivity in a variety of chemical transformations. The nitrogen atoms of the pyridine (B92270) ring and the secondary amine can act as a bidentate N,N-donor set, while the stereogenic center on the phenylethyl group is positioned to influence the spatial arrangement of substrates coordinating to the metal catalyst.

In principle, ligands derived from this compound could be applied to a range of asymmetric reactions, including:

Asymmetric Hydrogenation: The transfer of chirality from the ligand to the substrate during the reduction of prochiral olefins or ketones.

Asymmetric Allylic Alkylation: The enantioselective formation of a new carbon-carbon bond at a prochiral allylic position.

Asymmetric Aldol and Mannich Reactions: The stereocontrolled formation of C-C or C-N bonds in the synthesis of chiral β-hydroxy ketones or β-amino ketones.

However, specific studies detailing the levels of enantiomeric excess (ee) or diastereomeric ratios (dr) achieved with catalysts bearing ligands derived directly from this compound are not prominently available in the scientific literature.

C-C and C-N Bond Forming Reactions

Ligands based on the this compound scaffold are anticipated to be effective in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions due to the coordinating ability of the pyridine and amine nitrogens.

Catalytic C-N Bond Formation Processes

In the realm of C-N bond formation, such as the Buchwald-Hartwig amination, ligands play a crucial role in facilitating the reductive elimination step that forms the C-N bond. The electronic and steric properties of the this compound derivative would be expected to influence the efficiency and scope of such reactions. For instance, the electron-donating nature of the ligand can promote oxidative addition of the aryl halide to the metal center, a key step in the catalytic cycle. While numerous pyridine- and amine-based ligands have been successfully employed in C-N coupling reactions, specific reports and data tables detailing the performance of this compound-derived ligands in these processes are not found in the available literature.

Cross-Coupling Reactions Utilizing Derived Ligands

For C-C bond-forming reactions like the Suzuki-Miyaura and Heck couplings, the ligand's role is to stabilize the active catalytic species and to facilitate the key steps of oxidative addition, transmetalation (in Suzuki-Miyaura), and reductive elimination. The chiral nature of a ligand derived from this compound could, in principle, be exploited for enantioselective variants of these reactions, particularly in cases where a prochiral substrate is used. Despite the extensive research into these cross-coupling reactions with a vast library of ligands, specific applications and detailed results for ligands derived from this compound are not documented in the searched scientific databases.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and to the rational design of new catalysts.

Role of the this compound Ligand in Active Catalyst Formation

The this compound ligand would typically coordinate to a metal precursor, such as a palladium(II) or nickel(II) salt, to form a precatalyst. In many catalytic cycles, this precatalyst is then reduced in situ to a lower oxidation state (e.g., Pd(0) or Ni(0)), which is the active catalytic species. The ligand is critical in stabilizing this active species and preventing its decomposition, for example, through aggregation into inactive metal nanoparticles. The specific electronic and steric environment provided by the this compound ligand would dictate the stability and reactivity of the resulting metal complex. However, studies that specifically detail the formation of active catalysts from this compound-ligated metal complexes are not available.

Identification of Key Intermediates and Transition States

A detailed mechanistic study would involve the identification and characterization of key catalytic intermediates, such as oxidative addition complexes, transmetalation intermediates, and the species undergoing reductive elimination. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are typically employed for this purpose. The chiral phenylethyl group in the ligand backbone could provide a useful spectroscopic handle for monitoring the catalyst's behavior in solution. Nevertheless, there are no published studies that report the isolation or spectroscopic identification of catalytic intermediates or the characterization of transition states for reactions catalyzed by complexes of this compound.

Spectroscopic and Structural Characterization Methodologies for N 1 Phenylethyl Pyridin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of N-(1-phenylethyl)pyridin-2-amine derivatives, offering deep insights into their structure, conformation, and enantiomeric purity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the molecular structure of this compound derivatives. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the phenyl and pyridyl rings resonate in the downfield region, usually between 7.0 and 8.5 ppm. The methine proton of the phenylethyl group appears as a quartet, coupled to the methyl protons, while the methyl protons appear as a doublet. The amine (N-H) proton signal can vary in its chemical shift and may sometimes be broad.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the aromatic rings appear in the range of 110-160 ppm, while the aliphatic carbons of the phenylethyl group resonate at higher field. These spectral data, when combined, provide a complete picture of the connectivity of the molecule. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridyl-H | 7.0 - 8.5 | 105 - 160 |

| Phenyl-H | 7.0 - 7.5 | 125 - 145 |

| N-H | Variable | - |

| CH (methine) | 4.5 - 5.5 (quartet) | 50 - 60 |

| CH₃ (methyl) | 1.5 - 2.0 (doublet) | 20 - 25 |

| Note: These are general ranges and can be influenced by substituents and solvent. |

To determine the three-dimensional structure, including the relative stereochemistry and preferred conformation of this compound derivatives, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are in close proximity.

For chiral molecules like this compound, determining the enantiomeric excess (ee), which is the measure of the purity of a single enantiomer, is often crucial. NMR spectroscopy provides several methods for this purpose. rug.nl

One common approach involves the use of chiral derivatizing agents (CDAs). cam.ac.uk The chiral amine is reacted with a chiral reagent to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original amine can be accurately calculated. cam.ac.uk

Another method utilizes chiral solvating agents (CSAs). These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. semanticscholar.org This interaction induces a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification. semanticscholar.org Prochiral solvating agents have also been developed, which become chiral upon interaction with the analyte, leading to observable splitting of NMR signals that is dependent on the enantiomeric excess. semanticscholar.orgnist.gov

A three-component system involving an enantiopure iridium(III) complex and salicylaldehyde (B1680747) has also been successfully used to determine the enantiopurity of primary amines via ¹H NMR. This method generates a pair of diastereomers with well-resolved signals, allowing for accurate ee determination with low error margins. bohrium.com

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key vibrational bands for this compound derivatives include:

N-H stretch: A characteristic absorption band for the secondary amine appears in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. researchgate.net

C-H stretch (aromatic): These bands are typically observed above 3000 cm⁻¹.

C-H stretch (aliphatic): These bands are found below 3000 cm⁻¹.

C=C and C=N stretch (aromatic rings): These absorptions occur in the 1400-1600 cm⁻¹ region.

C-N stretch: This band is usually found in the 1250-1350 cm⁻¹ range.

The presence and precise location of these bands in the FT-IR spectrum confirm the presence of the pyridyl, phenyl, and secondary amine functionalities within the molecule. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | > 3000 |

| C-H (aliphatic) | Stretch | < 3000 |

| C=C, C=N (aromatic) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound and its derivatives contain chromophores—the phenyl and pyridyl rings—which absorb UV light. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within these aromatic systems.

The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound and can be influenced by the solvent and the presence of substituents on the aromatic rings. This technique is often used for quantitative analysis and to gain insights into the electronic structure of the molecule.

Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. libretexts.org

This high accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org By comparing the experimentally determined exact mass with the calculated masses of possible molecular formulas, the correct elemental composition of the this compound derivative can be confidently established. nih.govnih.gov This is a crucial step in the complete characterization of a new compound.

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the crystalline state. For instance, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a derivative of the target compound, have been synthesized and their stereostructures elucidated using SC-XRD. nih.gov The analysis of these derivatives reveals key structural parameters.

In many pyridine-containing crystal structures, the packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. nih.govmdpi.comnih.govresearchgate.net For example, in the crystal structure of N-(pyridin-2-ylmethyl)pyridin-2-amine, weak intermolecular N-H⋯N hydrogen bonds and C-H⋯π interactions are crucial for stabilizing the crystal packing. nih.gov Similarly, in other related heterocyclic compounds, hydrogen bonding and stacking interactions dictate the formation of layered or columnar structures. mdpi.com

The crystallographic data for two enantiomers of a 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide derivative are presented below.

| Parameter | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Chemical Formula | C13H12BrClN2O2S | C13H12BrClN2O2S |

| Formula Weight | 395.67 | 395.67 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P212121 | P212121 |

| a (Å) | 8.893(3) | 8.901(3) |

| b (Å) | 10.034(4) | 10.045(4) |

| c (Å) | 16.984(6) | 16.989(6) |

| Volume (ų) | 1516.3(9) | 1519.8(9) |

| Z | 4 | 4 |

| Density (calculated) (Mg/m³) | 1.733 | 1.730 |

Data sourced from a study on 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers. nih.gov

For chiral molecules, SC-XRD can be used to determine the absolute configuration of the stereocenters. This is often achieved by anomalous dispersion methods, where the differences in scattering intensity of enantiomeric crystals are analyzed. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment.

In the case of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the absolute configurations were unequivocally determined by X-ray diffraction. nih.gov This experimental confirmation is vital as it provides a solid reference for other chiroptical methods.

Chiroptical Methods for Absolute Configuration Determination

Chiroptical techniques are spectroscopic methods that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the absolute configuration of chiral compounds in solution.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.gov

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). nih.gov A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. This approach was successfully applied to the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, where the calculated ECD spectra for the (R) and (S) configurations matched the experimental data, thus confirming the assignments made by X-ray analysis. nih.gov

Optical rotation is the measurement of the angle through which the plane of polarized light is rotated when it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral substance. wikipedia.org Like ECD, the sign and magnitude of the optical rotation can be predicted using quantum chemical calculations.

For the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the optical rotations were measured and compared with calculated values. nih.gov The (R)-enantiomer exhibited a positive specific rotation, while the (S)-enantiomer showed a negative rotation. The consistency between the experimental and calculated optical rotation values provided further corroboration for the assigned absolute configurations. nih.gov

| Enantiomer | Experimental [α]D²⁰ | Calculated [α]D²⁰ |

|---|---|---|

| (R)-enantiomer | +45.6 | +48.2 |

| (S)-enantiomer | -44.8 | -47.5 |

Optical rotation data for 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers in CHCl₃. nih.gov

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystal lattice, which in turn influences the physical properties of the material. In the context of this compound derivatives, hydrogen bonding is a predominant intermolecular interaction.

The crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine reveals strong dual N—H⋯N hydrogen bonding, leading to the formation of dimers. nih.gov This type of interaction is common in 2-aminopyridine (B139424) derivatives, where the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor and the amino group acts as a donor. mdpi.comnih.gov

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the procrystal (the crystal as a whole). By mapping various properties onto this surface, a detailed picture of the forces governing the crystal packing emerges.

For derivatives structurally related to this compound, Hirshfeld surface analysis has been instrumental in elucidating the nature and contribution of different intermolecular contacts. For instance, in the analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the Hirshfeld surface mapped over the normalized contact distance (dnorm) reveals the key interactions driving the crystal's cohesion. nih.gov Red spots on the surface highlight close contacts, which are indicative of hydrogen bonds.

A critical component of this analysis is the generation of 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). These plots provide a quantitative breakdown of the different types of interactions. In the case of the aforementioned thiophen-2-yl pyridine derivative, the analysis showed that H···H, N···H/H···N, and C···H/H···C interactions were the most significant contributors to the crystal packing. nih.gov

Table 1: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov

| Contact Type | Contribution (%) |

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

Similarly, the analysis of (S)-N-methyl-1-phenylethan-1-aminium chloride, which shares the 1-phenylethylamine (B125046) core, demonstrates the utility of this method. nih.gov While weak van der Waals H···H contacts constituted the largest share of the surface, the more intense Cl···H/H···Cl contacts were identified as crucial for the crystal packing, despite representing a smaller fraction of the total interactions. nih.gov This highlights the ability of Hirshfeld analysis to not only quantify contacts but also to infer their relative strengths and importance in the supramolecular architecture.

Hydrogen Bonding Network Characterization

Hydrogen bonds are highly specific, directional interactions that play a pivotal role in determining the structure and stability of crystalline solids. The characterization of the hydrogen bonding network in this compound derivatives is essential for understanding their self-assembly patterns.

In the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N—H···N hydrogen bonds, forming dimers with an R²₂(12) graph-set motif. nih.gov These dimers are further connected through additional N—H···N hydrogen bonds, creating chains that extend along a crystallographic axis. The three-dimensional network is reinforced by weaker N—H···π and π–π stacking interactions. nih.gov The preference for N—H···N amine–cyano hydrogen bonds over other potential interactions, such as those involving nitro groups, has been observed in related systems, indicating a hierarchy of interaction strengths that directs the crystal assembly. nih.gov

The analysis of the hydrogen-bonding network often involves identifying graph-set motifs, which provide a systematic way to describe the patterns of these interactions. For example, in (S)-N-methyl-1-phenylethan-1-aminium chloride, all hydrogen bridges were assigned a D¹₁(2) graph-set motif. nih.gov

Table 2: Examples of Hydrogen Bonding in this compound Related Structures

| Compound | Hydrogen Bond Type | Supramolecular Motif |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov | N—H···N | Dimers with R²₂(12) motif forming chains |

| (S)-N-methyl-1-phenylethan-1-aminium chloride nih.gov | C—H···Cl | Chains with D¹₁(2) motif |

| 2,4-Dinitro-N-(2-phenylethyl)aniline nih.gov | N—H···O (intermolecular) | Dimers |

| 2,4-Dinitro-N-(2-phenylethyl)aniline nih.gov | N—H···O (intramolecular) | S(6) ring |

These detailed characterizations of hydrogen bonding, often supported by computational methods like Density Functional Theory (DFT), are crucial for correlating the molecular structure of this compound derivatives with their macroscopic properties. fip.org

Derivatization Strategies and Analogue Development Based on the N 1 Phenylethyl Pyridin 2 Amine Scaffold

Modifications at the Amine Nitrogen and Phenylethyl Group

Alterations to the exocyclic amine and the adjacent phenylethyl moiety are crucial for probing the steric and electronic requirements of potential binding pockets. These modifications include the introduction of various substituents and the creation of new stereocenters.

The secondary amine in the N-(1-phenylethyl)pyridin-2-amine scaffold is a prime site for N-alkylation or N-arylation, enabling the synthesis of tertiary amine derivatives. The direct alkylation of 2-aminopyridine (B139424) and its derivatives can be challenging, as reactions often occur at the endocyclic nitrogen. researchgate.net However, various catalytic systems have been developed to achieve selective N-alkylation at the exocyclic amino group.

One effective strategy involves the use of transition metal catalysts. Ruthenium(II) complexes, for example, have been successfully employed for the N-monoalkylation of 2-aminopyridine with various arylmethyl alcohols, demonstrating high conversion and selectivity for the exocyclic amine. researchgate.net In these reactions, only the nitrogen atom of the amino group is alkylated, with no N-alkylpyridine products detected. researchgate.net Similarly, novel cobalt(II) complexes have been shown to be highly effective for the N-alkylation of amines using both primary and secondary alcohols, proceeding through a hydrogen auto-transfer (HAT) pathway. rsc.org This method tolerates a wide range of functional groups, yielding the desired N-alkylated products in high yields. rsc.org

Another sophisticated approach utilizes N-aminopyridinium salts as intermediates. This method allows for a sequential N-arylation followed by N-alkylation. chemrxiv.org The process can be performed in a one-pot procedure, where a Chan-Lam cross-coupling reaction first yields an N-aryl-N-aminopyridinium derivative, which is then alkylated. Subsequent in-situ depyridylation affords the final secondary amine product, overcoming classical challenges associated with over-alkylation. chemrxiv.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Ruthenium(II) Complexes | 2-Aminopyridine and Benzyl Alcohols | High selectivity for exocyclic N-alkylation; neat conditions. | researchgate.net |

| Cobalt(II) Inverse Triazolyl-Pyridine Complex | Amines and Primary/Secondary Alcohols | Follows a hydrogen auto-transfer (HAT) pathway; tolerates various functional groups. | rsc.org |

| Copper(II) Fluoride (Chan-Lam Coupling) | N-aminopyridinium salts, Boronic Acids, and Alkyl Halides | Sequential one-pot N-arylation and N-alkylation; self-limiting alkylation. | chemrxiv.org |

The inherent chirality of the 1-phenylethyl group provides a foundation for diastereoselective syntheses, allowing for the introduction of new chiral centers with controlled relative stereochemistry. The development of such analogues is critical for mapping the three-dimensional topology of biological targets.

Diastereoselective control can be achieved through various synthetic maneuvers. For instance, in the synthesis of substituted piperidines, relative stereocontrol between adjacent carbon atoms (C-2 and C-3) has been accomplished by either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. nih.gov Further stereocontrol at a third position (C-6) can be managed by selecting specific imine reduction methods. nih.gov The use of sodium triacetoxyborohydride (B8407120) for iminium ion reduction typically establishes a cis stereochemical relationship, while acyliminium ion reduction with triethylsilane/TFA or Lewis acid-catalyzed imine reduction can yield the trans relationship. nih.gov

The success of these diastereoselective reactions is often highly sensitive to reaction conditions. Minor adjustments, such as the choice of base or the presence of salt additives like lithium bromide (LiBr), can dramatically alter the reaction's outcome and improve reproducibility and yield. researchgate.net These principles can be applied to the this compound scaffold to generate complex derivatives with multiple, well-defined stereocenters.

Functionalization of the Pyridine (B92270) Ring

Modifying the pyridine ring introduces electronic and steric diversity directly onto the heterocyclic core of the molecule. This can be achieved through substitution reactions at various positions or by transforming the pyridine ring itself into related heterocyclic systems.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. scribd.com Such reactions, when they do occur, typically require harsh conditions. Electrophilic substitution, such as nitration, preferentially occurs at the 3-position. scribd.com For example, the nitration of pyridine itself is a difficult reaction that gives a low yield of 3-nitropyridine (B142982). scribd.com

A more effective method for introducing a nitro group involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. researchgate.net Subsequent reaction of this intermediate can lead to the formation of 3-nitropyridine in good yields via a nih.gov sigmatropic shift of the nitro group from the nitrogen atom to the 3-position. researchgate.net Once installed, the nitro group can direct further substitutions or be converted into other functional groups. For example, 3-nitropyridine can undergo vicarious nucleophilic substitution (VNS) with ammonia (B1221849) or amines, leading to the introduction of an amino group at the position para to the nitro group with high regioselectivity. researchgate.net

The conversion of the 2-aminopyridine moiety into a pyridin-2(1H)-one (or 2-pyridone) represents a significant structural modification, replacing the amine donor with a carbonyl acceptor and altering the hydrogen bonding capacity of the heterocycle. Pyridin-2(1H)-ones are important building blocks in medicinal chemistry.

Several synthetic routes can achieve this transformation. One approach involves the reaction of an appropriately substituted precursor with various amines. A series of N-substituted pyridin-2(1H)-one derivatives has been synthesized by reacting (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate with different alkylamines in a one-pot, two-step sequence. Another method involves the intramolecular Thorpe-Ziegler cyclization of N-chloroacetylated amino-cyano heterocycles, which, after further reaction steps, yield condensed pyridin-2(1H)-one derivatives. researchgate.net A more direct conceptual route could involve the condensation of pyridine-2(1H)-one with a phenylethyl-containing reactant. evitachem.com

| Derivative Name | Synthetic Precursor | Key Reaction | Reference |

|---|---|---|---|

| 5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-phenylpropyl) pyridin-2(1H)-one | (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate and 3-phenylpropan-1-amine | Addition-elimination sequence | |

| Condensed Pyridin-2(1H)-one derivatives | N-morpholin-1-yl acetyl derivatives | Thorpe-Ziegler cyclization | researchgate.net |

| 1,5-dimethyl-6-oxo-4-aryl-1,6-dihydro-pyridine-2-carbonitrile | Not specified | Structure-based design | nih.gov |

The incorporation of a sulfonamide group is a common strategy in medicinal chemistry to introduce a strongly acidic N-H group and engage in specific hydrogen bonding interactions. Pyridine-sulfonamide analogues can be synthesized by attaching a sulfonamide moiety to either the pyridine ring or the exocyclic amine.

A novel class of functionalized pyridine-based sulfonamides has been developed by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. nih.gov For example, reaction with 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)-acrylonitrile yields N-(5-(Benzo[d]thiazol-2-yl)-4-(alkylthio)-2-oxopyridin-1(2H)-yl)arylsulfonamide derivatives. nih.gov This approach effectively builds the sulfonamide-bearing pyridone ring system in a controlled manner. nih.gov

Another general procedure involves the synthesis of 2-chloro-N-(aryl)pyridinesulfonamides from a corresponding sulfonyl chloride and a primary aniline (B41778). mdpi.com These chloro-sulfonamide intermediates are versatile, for instance, they can be reacted with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazinyl-N-(aryl)pyridinesulfonamides, which can be further cyclized into fused heterocyclic systems like nih.govnih.govtriazolo[4,3-a]pyridines bearing a sulfonamide fragment. mdpi.com

| Target Analogue Type | Key Intermediate | Reaction Description | Reference |

|---|---|---|---|

| N-Arylsulfonylpyridones | N-cyanoacetoarylsulfonylhydrazide | Reaction with various acrylonitrile (B1666552) derivatives. | nih.gov |

| Triarylpyridines with Sulfonamide Moieties | 4-acetylphenyl-4-methylbenzenesulfonate | Reaction with aldehydes and ammonium (B1175870) acetate (B1210297) catalyzed by Fe₃O₄@SiO₂@PCLH-TFA. | nih.gov |

| nih.govnih.govTriazolo[4,3-a]pyridine Sulfonamides | 2-Chloro-N-(aryl)pyridinesulfonamide | Reaction with hydrazine hydrate followed by cyclization. | mdpi.com |

Structure-Property Relationship Studies in Designed Analogues

The systematic modification of the this compound structure allows for a detailed investigation of how molecular architecture dictates function. These structure-property relationship studies are crucial for the rational design of new compounds with enhanced or specific functionalities.

Influence of Structural Changes on Ligand Binding and Catalytic Activity

The this compound framework, containing both pyridine and amine nitrogen atoms, presents an excellent basis for the design of chelating ligands for transition metal catalysis. The steric and electronic properties of these ligands can be finely tuned by introducing various substituents, which in turn significantly influences the catalytic activity and selectivity of their metal complexes.

The coordination of N,N'-donor ligands, such as (pyridin-2-yl)methyl-aniline derivatives, to metal centers like palladium(II) has been a subject of study. The rate of substitution reactions at the metal center, a key step in many catalytic cycles, is directly affected by the electronic nature of substituents on the ligand. For instance, the presence of an electron-withdrawing group on the phenyl moiety of the ligand has been shown to increase the rate of chloride substitution by thiourea (B124793) nucleophiles. Conversely, an electron-donating group in the same position decreases the reaction rate. These observations are supported by negative activation entropies and positive activation enthalpies, which are consistent with an associative substitution mechanism. researchgate.net

The general synthetic utility of such ligands is highlighted by their use in various catalytic processes. For example, pyridine-based ligands are integral to catalysts for olefin polymerization. The activity of late transition metal catalysts with chelating amine ligands is highly dependent on the ligand architecture. While specific studies on this compound are limited, research on analogous amine-pyridine nickel and palladium complexes demonstrates the importance of ligand design. For instance, bis(amine-pyridine) nickel complexes have been investigated for ethylene (B1197577) polymerization. ijpsonline.com

Furthermore, copper-catalyzed cross-coupling reactions have been developed for the synthesis of α-ketoamides from methyl ketones and pyridin-2-amines, showcasing the utility of the pyridin-2-amine moiety in facilitating carbon-nitrogen and carbon-oxygen bond formation. nih.gov The development of organophosphorus-catalyzed three-component condensation reactions to generate 2-amidopyridines further expands the synthetic toolbox for modifying the this compound scaffold. nih.gov

Table 1: Effect of Substituents on Catalytic Reactions

| Catalyst System/Reaction | Substituent Effect | Impact on Activity/Rate |

| Pd(II) complexes with (pyridin-2-yl)methyl-aniline ligands | Electron-withdrawing group on phenyl ring | Increased rate of chloride substitution researchgate.net |

| Pd(II) complexes with (pyridin-2-yl)methyl-aniline ligands | Electron-donating group on phenyl ring | Decreased rate of chloride substitution researchgate.net |

Impact on Optical and Electronic Properties

The introduction of substituents onto the this compound scaffold can profoundly alter the optical and electronic properties of the resulting analogues. These changes are of significant interest for applications in materials science, particularly in the development of optoelectronic and nonlinear optical materials.

Studies on related 2-N-phenylamino-methyl-nitropyridine isomers have shown that the position of substituents on the pyridine ring strongly affects their structural and optical properties. For example, the introduction of a nitro group can lead to characteristic red-colored crystals. The conformation of the molecule, including the planarity of the nitro group relative to the pyridine ring and the dihedral angle between the pyridine and phenyl rings, is influenced by substituent positioning. mdpi.com

The electronic properties, such as the HOMO-LUMO energy gap, are also highly sensitive to substitution. Theoretical calculations on 2-N-phenylamino-methyl-nitropyridine isomers have shown that the HOMO-LUMO gap can be tuned by the placement of methyl and nitro groups. This theoretical energy gap corresponds well with the experimentally observed absorption maxima in the UV-Vis spectra. mdpi.com The substituent effect on the absorption spectra can be further modulated by the solvent polarity, with different absorption maxima observed in various polar and nonpolar solvents. mdpi.com

The introduction of electron-donating or electron-withdrawing groups can systematically tune the frontier molecular orbital energies (HOMO and LUMO). For instance, in benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing nitro group has been shown to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. mdpi.com This tuning of the energy gap is a key strategy in the design of materials with specific electronic and charge transport properties. Theoretical studies on mdpi.comhelicene derivatives have also demonstrated that the introduction of cyano and methoxy (B1213986) groups can significantly enhance the intensity of emission and circularly polarized luminescence, as well as induce a redshift in the spectra. mdpi.com

Table 2: Impact of Substituents on Optical and Electronic Properties of Related Pyridine Derivatives

| Compound Class | Substituent(s) | Observed Effect | Reference |

| 2-N-Phenylamino-methyl-nitropyridines | Nitro group | Characteristic red color, influences molecular conformation | mdpi.com |

| 2-N-Phenylamino-methyl-nitropyridines | Methyl and Nitro groups | Tunes HOMO-LUMO energy gap and absorption maxima | mdpi.com |

| Benzothiazole Derivatives | Nitro group (electron-withdrawing) | Lowers HOMO and LUMO energies, reduces energy gap | mdpi.com |

| mdpi.comHelicene Derivatives | Cyano and Methoxy groups | Enhances emission intensity, induces redshift in spectra | mdpi.com |

Development of Chiral Solvating Agents (CSAs)

The inherent chirality of this compound, owing to the stereocenter in the 1-phenylethyl group, makes it an attractive scaffold for the development of chiral solvating agents (CSAs). CSAs are used in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral compounds. They function by forming transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to separate, distinguishable signals in the NMR spectrum.

While the direct application of this compound as a CSA is not extensively documented, the principle is well-established with closely related structures. For instance, (R)-(+)-α-methylbenzylamine, which constitutes the chiral core of the target compound, is a key starting material for the synthesis of known CSAs. A notable example is (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, which has been synthesized and proposed as a potential CSA for the spectral resolution of enantiomers. nih.gov This demonstrates the utility of the N-(1-phenylethyl)amine moiety in creating an effective chiral recognition environment.

The development of effective CSAs often involves the introduction of functional groups that can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with the analyte. The derivatization of chiral scaffolds with moieties like aryl isocyanates can create deeper chiral pockets and introduce acidic protons, enhancing their enantiodiscrimination capabilities. acs.orgunipi.it Studies on azaheterocyclic diphenylmethanol (B121723) derivatives have shown that the ring size of the N-heterocycle influences the efficiency of chiral discrimination of carboxylic acids. nih.gov

Although specific data tables for this compound-based CSAs are not available in the literature, the general principles of CSA design suggest that derivatives of this scaffold could be effective. The combination of the chiral 1-phenylethyl group with the pyridin-2-amine moiety provides a framework that can be further functionalized to optimize interactions with a variety of chiral analytes. The synthesis of chiral 2-pyridinyl-β-amino alcohols through the ring-opening of 2-oxiranyl-compounds with chiral α-phenylethylamine highlights a synthetic route to such functionalized derivatives that could be explored for their potential as CSAs. mdpi.com

Advanced Materials and Supramolecular Chemistry Applications

Design of Non-Linear Optical (NLO) Materials

Organic molecules with specific electronic and structural features can exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optical computing, data storage, and communications. The key to these properties often lies in creating a "push-pull" system within the molecule, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system, facilitating intramolecular charge transfer.

A prime example of an NLO material based on the N-(1-phenylethyl)pyridin-2-amine scaffold is (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine, sometimes referred to as MBANP. acs.org In this molecule, the amine group acts as an electron donor and the strategically placed nitro group (-NO2) at the 5-position of the pyridine (B92270) ring serves as a strong electron acceptor. The pyridine ring itself provides the necessary π-electron pathway. This configuration creates a molecule with a large molecular hyperpolarizability, a key factor for NLO activity. acs.org

Extensive studies have been conducted on the NLO properties of (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine, identifying it as a promising organic crystal for applications such as frequency doubling of laser diodes. acs.org Research using the powder technique to test for second harmonic generation (SHG) confirmed its potential as a significant NLO material. acs.org The largest measured second-order NLO coefficient, d22, was reported to be 60 pm/V, highlighting its efficiency in NLO processes. acs.org

To further optimize the NLO properties of the parent compound, researchers have investigated the effects of targeted structural modifications. strath.ac.uk One successful approach involves the introduction of a methyl group at the 3-position of the nitropyridine ring, yielding (S)-3-methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine (S3MeMBANP). acs.orgacs.org

This modification has led to a promising new NLO material. acs.org Large single crystals of S3MeMBANP have been successfully grown, allowing for detailed characterization of its NLO coefficients. acs.orgacs.org The substitution of the methyl group subtly alters the electronic and crystalline properties, leading to a different profile of NLO coefficients compared to the parent compound. acs.org These systematic modifications demonstrate a clear structure-property relationship, where small changes to the molecular framework can be used to fine-tune the material's NLO response for specific applications. strath.ac.uk

Table 1: Second-Order NLO Coefficients for S3MeMBANP

| NLO Coefficient | Value (pm V-1) |

|---|---|

| d14 | 11 acs.org |

| d25 | 9 acs.org |

| d36 | 7 acs.org |

Application in Sensor Technologies (Theoretical Frameworks)

The structural framework of this compound provides a strong theoretical basis for its application in sensor technologies. Pyrimidine-based structures, which share the nitrogen-containing heterocyclic core of pyridine, are known for their ability to protonate, form hydrogen bonds, and chelate metals via their nitrogen atoms. nih.gov These characteristics are fundamental for creating supramolecular assemblies and sensors. nih.gov

The this compound molecule contains a pyridyl nitrogen and an amine bridge (N-H), both of which can act as hydrogen bond acceptors and donors, respectively. This functionality is crucial for the recognition of specific analytes. Theoretically, the molecule could be designed to bind with target ions or molecules, where the binding event would cause a detectable change in its optical or electronic properties, such as a shift in fluorescence or a change in conductivity. The phenyl and pyridyl rings also offer sites for further functionalization to enhance selectivity and sensitivity towards a particular target.

Self-Assembly and Crystal Engineering Principles

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize solid-state structures with desired properties. For NLO materials, achieving a non-centrosymmetric crystal packing is essential, and this is governed by the principles of self-assembly.

The final crystal structure of derivatives of this compound is determined by a delicate balance between the molecule's own shape (conformation) and the non-covalent forces acting between molecules. strath.ac.uk Studies on related 2-aminopyridine (B139424) derivatives show that rotation around the C-N bond between the rings can lead to different stable conformations. nih.gov

The specific intermolecular interactions guide the self-assembly of molecules into highly ordered three-dimensional networks. In many pyridine derivatives, N-H⋯N hydrogen bonds are a dominant feature, linking molecules into dimers or one-dimensional chains. nih.govnih.gov For instance, crystal structure analyses of related compounds reveal the formation of dimers with an R²₂(12) graph-set motif, which then propagate into chains. nih.gov

These primary chains can be further interconnected by other interactions, such as C-H⋯π or π–π stacking, to build up the complete crystal lattice. nih.gov The chirality of the 1-phenylethyl group is also a critical factor, as it ensures that the resulting crystal structure is non-centrosymmetric, a prerequisite for second-order NLO activity. The careful selection of substituent groups can influence these packing arrangements, providing a strategy to engineer crystals with specific symmetries and properties. strath.ac.uk

Supramolecular Recognition and Host-Guest Chemistry of this compound: A Field in Nascent Stage